molecular formula C48H42N6O5 B1426559 Trityl olmesartan medoxomil impurity III CAS No. 1227626-51-8

Trityl olmesartan medoxomil impurity III

Cat. No.: B1426559
CAS No.: 1227626-51-8
M. Wt: 782.9 g/mol
InChI Key: YQJFAQFEAOEJFL-UHFFFAOYSA-N
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Description

Trityl olmesartan medoxomil impurity III is a process-related impurity observed during the synthesis of olmesartan medoxomil, an angiotensin II receptor antagonist used for treating hypertension. This impurity is characterized by the presence of a trityl group attached to the olmesartan medoxomil molecule, which can affect the purity and efficacy of the final pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trityl olmesartan medoxomil impurity III involves the reaction of olmesartan acid with trityl chloride under specific conditions. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the trityl-protected intermediate . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and minimize the formation of other impurities.

Industrial Production Methods

In industrial settings, the production of olmesartan medoxomil involves multiple steps, including the protection of the tetrazole ring with a trityl group. This protection step is crucial for preventing unwanted side reactions during subsequent synthetic steps. The trityl-protected intermediate is then subjected to further reactions to produce the final olmesartan medoxomil product .

Chemical Reactions Analysis

Types of Reactions

Trityl olmesartan medoxomil impurity III can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include deprotected olmesartan medoxomil, oxidized derivatives, and substituted analogs. These products are characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .

Scientific Research Applications

Trityl olmesartan medoxomil impurity III is primarily studied in the context of pharmaceutical research to understand its formation, characterization, and impact on the purity of olmesartan medoxomil. It is also used as a reference standard in analytical methods to ensure the quality control of olmesartan medoxomil formulations . Additionally, the study of this impurity contributes to the development of improved synthetic routes and purification techniques in the pharmaceutical industry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other process-related impurities of olmesartan medoxomil, such as N-1 and N-2 regioisomers of olmesartan dimedoxomil . These impurities share structural similarities with trityl olmesartan medoxomil impurity III but differ in the position of the trityl group or other substituents.

Uniqueness

This compound is unique due to the specific attachment of the trityl group to the olmesartan medoxomil molecule. This unique structure can influence its chemical reactivity and the methods required for its detection and quantification in pharmaceutical formulations .

Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-51-52-54(45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJFAQFEAOEJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H42N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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